molecular formula C19H25N5O2 B6913203 [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone

[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone

Cat. No.: B6913203
M. Wt: 355.4 g/mol
InChI Key: QRYDRZPFJXGSBS-UHFFFAOYSA-N
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Description

[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is a complex organic compound that features a combination of pyrazole, pyridine, piperazine, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.

    Formation of the piperazine ring: The intermediate compound is then reacted with a piperazine derivative.

    Attachment of the oxolane ring: Finally, the compound is reacted with an oxolane derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the piperazine and oxolane rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone: A similar compound with slight variations in the substituents on the pyrazole, pyridine, piperazine, or oxolane rings.

    [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(tetrahydrofuran-2-yl)methanone: A compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22-13-16(18(21-22)15-4-6-20-7-5-15)14-23-8-10-24(11-9-23)19(25)17-3-2-12-26-17/h4-7,13,17H,2-3,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYDRZPFJXGSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CN3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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